molecular formula C9H17N3O4 B13549946 (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid

Cat. No.: B13549946
M. Wt: 231.25 g/mol
InChI Key: CVWBUIKFPIWNOK-NTSWFWBYSA-N
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Description

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both carbamoyl and methylamino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common synthetic routes may involve the use of protecting groups such as tert-butoxycarbonyl (Boc) for the amino groups, followed by coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yields and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or amino groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.

Comparison with Similar Compounds

Similar Compounds

    (2R)-4-carbamoyl-2-[(2S)-2-amino)propanamido]butanoic acid: Lacks the methyl group on the amino moiety.

    (2R)-4-carbamoyl-2-[(2S)-2-(ethylamino)propanamido]butanoic acid: Contains an ethyl group instead of a methyl group.

Uniqueness

The presence of the methylamino group in (2R)-4-carbamoyl-2-[(2S)-2-(methylamino)propanamido]butanoic acid distinguishes it from similar compounds, potentially leading to unique interactions with biological targets and different chemical reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H17N3O4

Molecular Weight

231.25 g/mol

IUPAC Name

(2R)-5-amino-2-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C9H17N3O4/c1-5(11-2)8(14)12-6(9(15)16)3-4-7(10)13/h5-6,11H,3-4H2,1-2H3,(H2,10,13)(H,12,14)(H,15,16)/t5-,6+/m0/s1

InChI Key

CVWBUIKFPIWNOK-NTSWFWBYSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N)C(=O)O)NC

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)NC

Origin of Product

United States

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